クコアミンA

概要

説明

クコアミンAは、クコ(Lycium chinense)から抽出される生物活性化合物です。 これは、抗酸化、抗炎症、神経保護効果などのさまざまな薬理作用で知られるスペルミンアルカロイドです 。 This compoundは、骨粗鬆症、高血圧、神経変性疾患などの治療における潜在的な治療用途について研究されてきました .

科学的研究の応用

Anticancer Properties

Kukoamine A has been studied for its potential anticancer effects, particularly against glioblastoma multiforme (GBM), a highly aggressive brain tumor. Research indicates that Kukoamine A inhibits the growth and migration of GBM cells through several mechanisms:

- Induction of Apoptosis : Kukoamine A treatment leads to increased apoptosis in GBM cells, characterized by elevated levels of pro-apoptotic proteins (Bax and active caspase-3) and decreased levels of anti-apoptotic protein (Bcl-2) .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Kukoamine A reduces the expression of EMT markers (N-cadherin, vimentin) while increasing E-cadherin expression, indicating a suppression of invasive characteristics in cancer cells .

Case Study: GBM Cell Lines

A study involving U251 and WJ1 GBM cell lines demonstrated that Kukoamine A significantly suppressed colony formation in a dose-dependent manner. The tumor growth inhibition was also confirmed in vivo using mouse models, where treated mice showed a marked reduction in tumor weight compared to controls .

Neuroprotective Effects

Kukoamine A exhibits neuroprotective properties, particularly in conditions involving oxidative stress and neuroinflammation:

- Protection Against Radiation-Induced Damage : In a study on rats subjected to whole-brain irradiation, Kukoamine A was shown to prevent radiation-induced neuroinflammation and apoptosis by inhibiting oxidative stress pathways .

- Potential in Parkinson's Disease : Preliminary findings suggest that Kukoamine A may modulate pathways involved in Parkinson's disease models by regulating specific microRNAs and antioxidant enzymes .

Cardiovascular Health

The compound has been evaluated for its effects on blood pressure regulation:

- Hypertension Management : Kukoamine A has demonstrated antihypertensive effects in spontaneously hypertensive rat models. Daily oral administration resulted in significant reductions in blood pressure over a five-week period . The safety profile was established through acute toxicity assessments, confirming its potential as a dietary supplement for hypertension management.

Respiratory Health

Recent studies have highlighted Kukoamine A's role in managing respiratory conditions:

- Mycoplasma Pneumoniae Infection : Research indicated that Kukoamine A could improve outcomes in pneumonia models by modulating inflammatory responses through the miR-222-3p/SOD2 axis . This suggests its potential application as an adjunct therapy for respiratory infections.

Summary Table of Applications

作用機序

クコアミンAは、さまざまな分子標的と経路を通じてその効果を発揮します。 細胞炎症反応とアポトーシスを抑制し、マイクロRNA-302b-3pレベルをダウンレギュレートすることにより、インターロイキン-1ベータ誘発軟骨細胞損傷を減少させることが示されています 。 さらに、this compoundは、PI3K/Akt/GSK-3βシグナル伝達経路におけるタンパク質のリン酸化を調節し、神経保護効果に寄与します .

類似の化合物との比較

This compoundは、クコアミンB、C、Dなどのフェノール系ポリアミンのファミリーに属しています 。 アナログと比較して、this compoundは、さまざまなアッセイにおいて常に高い抗酸化作用と細胞保護作用を示しています 。 たとえば、クコアミンBは、Fe2±キレート化およびラジカル付加体形成経路でより大きな可能性を示しており、細胞保護の観点から優れています 。 this compoundのユニークな構造特性は、その独特の薬理作用に貢献し、他の類似の化合物とは異なります。

類似の化合物

- クコアミンB

- クコアミンC

- クコアミンD

This compoundの抗酸化、抗炎症、神経保護作用のユニークな組み合わせは、科学的研究と潜在的な治療用途のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . Kukoamine A is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .

Cellular Effects

Kukoamine A has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . Kukoamine A also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .

Molecular Mechanism

Kukoamine A exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Temporal Effects in Laboratory Settings

It has been observed that Kukoamine A has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .

Dosage Effects in Animal Models

The effects of Kukoamine A vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Metabolic Pathways

It has been found that Kukoamine A regulates Glycogen Phosphorylase (PYGM) .

Transport and Distribution

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.

Subcellular Localization

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.

準備方法

合成経路と反応条件

クコアミンAは、スペルミンの一次アミノ機能の直接選択的アシル化を分離可能なスクシンイミジルシンナメートで行い、続いて触媒的ハイドロジェネーションを行うことで合成できます 。 この方法は、this compoundとそのアナログを高収率で提供するため、構造活性相関研究に適しています。

工業生産方法

This compoundの工業生産には、溶媒抽出法を用いてクコ(Lycium chinense)から化合物を抽出することが含まれます。 植物材料は通常、乾燥および粉砕してから、エタノールまたはメタノールでの溶媒抽出にかけられます。 次に、抽出物をクロマトグラフィー技術で精製してthis compoundを単離します .

化学反応の分析

反応の種類

クコアミンAは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 電子移動、プロトン移動、水素原子移動、ラジカル付加体形成などの抗酸化経路に関与することが示されています .

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、酸化反応用の過酸化水素、還元反応用の水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応の条件は、通常、穏やかな温度と中性からわずかに酸性のpHです .

生成される主な生成物

This compoundの反応から生成される主な生成物には、酸化および還元された形態、ならびにさまざまな置換誘導体があります。 これらの生成物は、this compoundの生物活性特性を保持し、多くの場合、増強された薬理作用について研究されています .

科学的研究への応用

This compoundは、さまざまな分野における科学的研究への応用について広く研究されてきました。

類似化合物との比較

Kukoamine A is part of a family of phenolic polyamines, including Kukoamine B, C, and D . Compared to its analogs, Kukoamine A consistently demonstrates higher antioxidant and cytoprotective effects in various assays . Kukoamine B, for example, has shown greater potentials in Fe2±chelating and radical-adduct-formation pathways, making it superior in terms of cytoprotection . The unique structural characteristics of Kukoamine A contribute to its distinct pharmacological properties, setting it apart from other similar compounds.

Similar Compounds

- Kukoamine B

- Kukoamine C

- Kukoamine D

Kukoamine A’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.

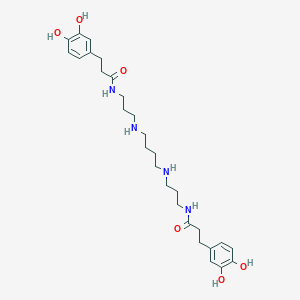

Chemical Structure and Properties

Kukoamine A is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.

1. Anti-inflammatory Effects

KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .

| Inflammatory Cytokines | Control Group | LPS Group | LPS + KuA Group |

|---|---|---|---|

| TNF-α | Low | High | Significantly lower |

| IL-6 | Low | High | Significantly lower |

2. Antioxidant Activity

KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .

3. Neuroprotective Effects

In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .

4. Anticancer Properties

Kukoamine A has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .

| Cell Line | IC50 (μg/mL) | Effect on Migration |

|---|---|---|

| U251 (GBM) | 73.4 | Significant inhibition |

| WJ1 (GBM) | 22.1 | Significant inhibition |

The mechanisms underlying the biological activities of Kukoamine A involve several key signaling pathways:

- PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .

- Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of Kukoamine A:

- Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .

- Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDDENZPBFBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Record name | Kukoamine A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kukoamines | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318256 | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75288-96-9 | |

| Record name | Kukoamine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kukoamine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kukoamine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

- Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].

- Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].

- Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].

- Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:

- Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].

- Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].

- Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].

- Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].

ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:

- Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].

- Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:

- Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].

- Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].

- Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].

- Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:

- Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].

- Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].

- Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].

- Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].

- Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].

- 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].

- Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。